Pyridin-3-ylcarbonohydrazonoyl dicyanide
Description
Structure
3D Structure
Properties
CAS No. |
66706-99-8 |
|---|---|
Molecular Formula |
C8H5N5 |
Molecular Weight |
171.16 g/mol |
IUPAC Name |
2-(pyridin-3-ylhydrazinylidene)propanedinitrile |
InChI |
InChI=1S/C8H5N5/c9-4-8(5-10)13-12-7-2-1-3-11-6-7/h1-3,6,12H |
InChI Key |
HHZAIEGFTSQCRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NN=C(C#N)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for Pyridin 3 Ylcarbonohydrazonoyl Dicyanide
Retrosynthetic Analysis of the Pyridin-3-ylcarbonohydrazonoyl Dicyanide Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. advancechemjournal.com The retrosynthesis of this compound would begin by identifying the key functional groups and bonds that can be disconnected.
The target molecule consists of a pyridine (B92270) ring at the 3-position, a carbonohydrazonoyl linkage, and a dicyanide (malononitrile) moiety. The primary disconnection points would be the C-C bond between the pyridine ring and the hydrazonoyl carbon, and the C-N bond of the hydrazone.
A plausible retrosynthetic pathway is illustrated below:
Figure 1: Retrosynthetic Analysis of this compound
This analysis suggests that Pyridine-3-carbohydrazide and malononitrile are logical precursors. Pyridine-3-carbohydrazide can be further disconnected to nicotinic acid (pyridine-3-carboxylic acid), a readily available starting material.
Development of Novel Synthetic Routes and Reaction Pathways
Based on the retrosynthetic analysis, a forward synthesis can be proposed. The key reaction would be the condensation of Pyridine-3-carbohydrazide with a suitable dicyanide precursor.
Exploration of Precursor Reactivities and Intermediate Transformations
The synthesis would likely commence with the esterification of nicotinic acid, followed by hydrazinolysis to yield Pyridine-3-carbohydrazide. This intermediate is a common building block in the synthesis of various heterocyclic compounds.
The other key precursor, malononitrile, is a highly reactive compound due to the two electron-withdrawing cyanide groups acidifying the methylene protons. This reactivity is crucial for the subsequent condensation reaction.
A potential synthetic route involves the reaction of Pyridine-3-carbohydrazide with an activated form of malononitrile or a related dicyanide-containing electrophile. An alternative approach could involve the diazotization of 3-aminopyridine to form a diazonium salt, which could then be coupled with malononitrile.
Optimization of Reaction Conditions and Catalyst Systems
The condensation reaction between Pyridine-3-carbohydrazide and a malononitrile derivative would likely require optimization of several parameters to maximize the yield and purity of the final product.
Table 1: Potential Reaction Conditions for Optimization
| Parameter | Range/Options | Rationale |
| Solvent | Ethanol, Methanol, DMF, Acetic Acid | To ensure solubility of reactants and facilitate the reaction. |
| Catalyst | Acidic (e.g., HCl, H₂SO₄) or Basic (e.g., Piperidine, Triethylamine) | To activate the electrophile or deprotonate the nucleophile. |
| Temperature | Room temperature to reflux | To control the reaction rate and minimize side reactions. |
| Reaction Time | 1 to 24 hours | To ensure the reaction goes to completion. |
The choice of catalyst is critical. An acid catalyst could protonate the carbonyl oxygen of the carbohydrazide, making the carbon more electrophilic. A base catalyst could deprotonate the malononitrile, generating a carbanion that would readily attack the hydrazide. The progress of the reaction would be monitored by techniques such as Thin Layer Chromatography (TLC).
Stereoselective and Regioselective Synthesis Strategies (if applicable)
For the synthesis of this compound, stereoselectivity is not a primary concern as there are no chiral centers in the target molecule.
However, regioselectivity is an important consideration, particularly if substituted pyridines or malononitrile derivatives are used. The reaction should be designed to ensure that the substitution occurs at the desired positions. In the proposed synthesis from Pyridine-3-carbohydrazide, the regiochemistry is well-defined by the starting material. If starting from 3-aminopyridine, the diazotization and coupling reaction would need to be controlled to ensure substitution at the 3-position of the pyridine ring.
Green Chemistry Principles in Synthetic Design
Applying green chemistry principles to the synthesis of this compound would involve several considerations to minimize the environmental impact. rsc.org
Table 2: Application of Green Chemistry Principles
| Principle | Application in Synthesis |
| Atom Economy | Designing the reaction to maximize the incorporation of all materials used in the process into the final product. |
| Use of Safer Solvents | Employing benign solvents like water or ethanol instead of hazardous organic solvents. |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. |
| Catalysis | Using catalytic reagents in small amounts rather than stoichiometric reagents. |
For instance, a one-pot synthesis where multiple reaction steps are carried out in the same reactor without isolating intermediates would improve efficiency and reduce waste. The use of a recyclable catalyst would also contribute to a greener synthetic process.
Synthesis of this compound Analogues and Derivatives
The synthetic routes developed for the parent compound can be adapted to synthesize a variety of analogues and derivatives with modified properties.
By starting with substituted nicotinic acids or using substituted malononitriles, a library of related compounds can be generated. For example, introducing electron-donating or electron-withdrawing groups onto the pyridine ring could modulate the electronic properties of the final molecule.
The synthesis of such derivatives is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials. The versatility of the synthetic pathway allows for systematic modifications to explore the chemical space around the core scaffold. The synthesis of various pyridine derivatives has been reported in the literature, which can serve as a guide for creating analogues of this compound. nih.govnih.govresearchgate.netnih.govmdpi.com
Systematic Modification of the Pyridine Ring Substitution Pattern
Late-stage functionalization of multi-substituted pyridines can be achieved at the position alpha to the nitrogen atom through a sequence of fluorination and nucleophilic aromatic substitution (SNAr). nih.gov This method allows for the installation of a variety of functional groups, including those linked through nitrogen, oxygen, sulfur, or carbon. nih.gov For 3-substituted pyridines, fluorination often occurs with high selectivity at the 2-position. nih.gov The resulting 2-fluoropyridines can then undergo SNAr reactions under mild conditions. nih.gov
Another approach involves the direct, regioselective functionalization of C-H bonds in pyridines. digitellinc.com For instance, photochemical methods can be employed for the functionalization of pyridines with radicals, leading to C(sp²)–C(sp³) bond formation. acs.org The positional selectivity of these reactions can be influenced by steric and electronic factors of existing substituents on the pyridine ring. acs.org For 3-substituted pyridines, functionalization may occur at the C4 or C6 positions. acs.org
Furthermore, the conversion of pyridines into heterocyclic phosphonium salts can serve as a versatile handle for subsequent bond-forming processes at the 4-position through reactions with nucleophiles and transition-metal cross-couplings. researchgate.net
Table 1: Examples of Reagents and Methods for Pyridine Ring Modification
| Position(s) | Reagent/Method | Type of Modification | Reference |
| 2 | AgF₂ followed by Nu⁻ | Nucleophilic Aromatic Substitution | nih.gov |
| 4 | Photochemical allylation | Radical C-H Functionalization | acs.org |
| 4 | Conversion to phosphonium salt | Nucleophilic Substitution/Cross-coupling | researchgate.net |
| Multiple | Mg- and Zn-organometallic intermediates | Metalation and functionalization | nih.gov |
Derivatization and Functionalization of the Carbonohydrazonoyl Moiety
The carbonohydrazonoyl moiety is a key reactive center in the molecule, offering several avenues for derivatization. Hydrazonoyl halides are versatile precursors for the synthesis of a wide range of heterocyclic compounds. mdpi.comresearchgate.net The reaction of a substituted hydrazonoyl bromide with various reagents can lead to the formation of pyrazole and pyrrolidino[3,4-c]pyrazoline derivatives. mdpi.comresearchgate.net
Hydrazide-hydrazone derivatives, which are structurally related to the carbonohydrazonoyl core, can be readily synthesized by the condensation of hydrazides with aldehydes or ketones. nih.govnih.govresearchgate.net These derivatives contain an active methylene group that can participate in a variety of heterocyclization reactions. nih.gov For example, reaction with cinnamonitrile derivatives can yield pyridine derivatives. nih.gov
The hydrazone group itself can be derivatized through reactions at the N-H and C=N bonds. Hydrazine-based derivatization reagents can be used to introduce new functional groups. nih.gov The synthesis of N-aryl sulfonyl hydrazone compounds has also been reported, starting from the reaction of a suitable precursor with chlorosulfuric acid followed by hydrazine hydrate and subsequent condensation with aldehydes or ketones. ekb.eg
Table 2: Synthetic Transformations of the Carbonohydrazonoyl Moiety and its Precursors
| Precursor/Moiety | Reagent | Resulting Structure | Reference |
| Hydrazonoyl Halide | N-arylmaleimides | Pyrrolidino[3,4-c]pyrazoline | mdpi.comresearchgate.net |
| Hydrazonoyl Halide | Active methylene compounds | Pyrazole | mdpi.comresearchgate.net |
| Hydrazide-hydrazone | Cinnamonitrile derivatives | Pyridine | nih.gov |
| Hydrazone | Aldehydes/Ketones | Substituted Hydrazones | nih.govresearchgate.netekb.eg |
Variation and Incorporation of Dicyanide Group Homologues
The dicyanide group, or more broadly, the dicyanomethylene group, is a highly reactive functional group that can be used to construct a variety of heterocyclic systems. Malononitrile is a common starting material for the synthesis of compounds containing this moiety. ciac.jl.cn
The reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds such as cyanoacetic acid can lead to the formation of pyridazin-3-one derivatives. mdpi.com Furthermore, a three-component reaction of an aldehyde, malononitrile, and phthalhydrazide can be catalyzed by a base to produce 1H-pyrazole[1,2-b]pyridazine-5,10-diones. ciac.jl.cn
The synthesis of pyridazine derivatives can also be achieved through the reaction of phenacyl malononitrile with hydrazines. researchgate.net This reaction can yield a mixture of 3,5-diamino-4-phenacylpyrazole and 6-oxo-3-phenyl-1,4,5,6-tetrahydropyridazine-5-carbonitrile. researchgate.net
The cyano groups themselves can be part of a larger heterocyclic system. For instance, the synthesis of pyrido[3,4-c]pyridazines can be achieved from precursors containing cyano groups. mdpi.com Azo coupling of 4-methyl-3-cyano-pyridine-2,6-diones with a phenyldiazonium salt gives a hydrazone, which can then be cyclized to a pyridopyridazine-6,8-dione derivative. mdpi.com
While direct homologation of the dicyanide group (e.g., to dimalononitrile) is less commonly described, the synthetic strategies mentioned above allow for the incorporation of the dicyanomethylene functionality into a variety of cyclic structures, effectively creating homologues of the dicyanide group within a larger molecular framework. The chemistry of cyanamides and cyanation reactions provides a broader context for the synthesis and reactivity of compounds containing the cyano functionality. scielo.brmdpi.com
Table 3: Synthetic Routes Involving Dicyanide or Malononitrile Precursors
| Reactants | Product Type | Reference |
| Aldehyde, Malononitrile, Phthalhydrazide | 1H-Pyrazole[1,2-b]pyridazine-5,10-dione | ciac.jl.cn |
| Phenacyl Malononitrile, Hydrazine | Pyridazinone/Pyrazolo[1,5-a]pyrimidine | researchgate.net |
| 3-Oxo-2-arylhydrazonopropanal, Cyanoacetic acid | Pyridazin-3-one | mdpi.com |
| 4-Methyl-3-cyano-pyridine-2,6-dione, Diazonium salt | Pyrido[3,4-c]pyridazine | mdpi.com |
Mechanistic Investigations of Pyridin 3 Ylcarbonohydrazonoyl Dicyanide Reactivity
Detailed Analysis of Reaction Pathways and Transition State Geometries
A definitive analysis of the reaction pathways and transition state geometries for Pyridin-3-ylcarbonohydrazonoyl dicyanide is not documented. Such studies, typically conducted using computational quantum chemistry methods like Density Functional Theory (DFT), would be essential to map the energy landscapes of its potential reactions. These investigations would elucidate the step-by-step mechanisms, identify key intermediates, and calculate the activation energies associated with different transformations. In related pyridine-containing systems, DFT has been successfully employed to predict reaction outcomes and understand stability, but this has not been applied to the target compound.
Tautomerism and Isomerization Studies
The complex structure of this compound suggests the potential for rich tautomeric and isomeric behavior. However, specific studies on these phenomena for this compound have not been reported.
Prototropic Equilibria (e.g., Keto-Enol, Imine-Enamine Tautomerism)
The carbonohydrazonoyl moiety implies the possibility of several prototropic tautomers. For instance, keto-enol and imine-enamine type equilibria could exist. Theoretical studies on related pyridine (B92270) carbonyl thiosemicarbazide (B42300) derivatives have shown that the tautomer containing both carbonyl and thione groups is the most stable. Similar computational and experimental (NMR, IR, X-ray) analyses would be necessary to determine the predominant tautomeric forms of this compound in different phases and solvents.
Configurational Isomerism (e.g., Syn-Anti Isomerism around C=N Bonds)
The presence of carbon-nitrogen double bonds in the hydrazonoyl fragment indicates the potential for syn-anti isomerism. The relative stability of these isomers and the energy barriers for their interconversion are crucial for understanding the molecule's conformational preferences and reactivity. However, no specific studies have been published to characterize these configurational isomers for this compound.
Conformational Analysis and Energy Landscapes
A full conformational analysis, detailing the potential energy surface as a function of dihedral angle rotations, has not been performed for this molecule. Such an analysis would identify the most stable conformers and the energetic penalties for adopting other spatial arrangements. This information is fundamental for understanding how the molecule's three-dimensional shape influences its interactions and reactivity.
Exploration of Cycloaddition Reactions (e.g., [3+2], [4+2] Cycloadditions)
The dicyanide group and the hydrazonoyl moiety could potentially participate in various cycloaddition reactions. For instance, the system might act as a 1,3-dipole in [3+2] cycloadditions with suitable dipolarophiles. The pyridine ring itself can also be involved in cycloaddition chemistry. Research on pyridinium (B92312) ylides has demonstrated their utility in [3+2] cycloaddition reactions to form indolizine (B1195054) derivatives. While these studies provide a precedent for the reactivity of related structures, the specific cycloaddition behavior of this compound has not been investigated.
Nucleophilic and Electrophilic Reactivity Profiles and Active Sites
The reactivity of the pyridine ring is generally characterized by a susceptibility to nucleophilic attack or substitution, particularly when the ring is activated by electron-withdrawing groups or quaternization of the nitrogen atom. Conversely, electrophilic substitution on the pyridine ring is generally difficult. The carbonohydrazonoyl dicyanide substituent would be expected to significantly influence the electronic properties of the pyridine ring in the target molecule.
A systematic study of the nucleophilic and electrophilic reactivity profiles of this compound, identifying the most probable sites for attack, has not been conducted. Computational methods, such as the analysis of molecular electrostatic potential (MEP) maps and Fukui functions, would be invaluable in predicting the active sites for both nucleophilic and electrophilic reactions.
Acid-Base Properties and Proton Transfer Dynamics
The acid-base properties of this compound are dictated by the presence of several nitrogen atoms, each with the potential for protonation or deprotonation. The key sites for proton interaction are the pyridine ring nitrogen, the hydrazone nitrogen atoms, and the dicyanide group. The electronic interplay between the electron-withdrawing dicyanide moiety and the pyridine ring significantly influences the acidity and basicity of these sites.
The pyridine nitrogen atom possesses a basic lone pair of electrons that is not part of the aromatic π-system, making it susceptible to protonation to form a pyridinium cation. wikipedia.org The pKa of the conjugate acid, pyridinium, is approximately 5.25. wikipedia.org However, the acidity of the pyridinium ion can be influenced by substituents on the ring. The hydrazonoyl dicyanide group at the 3-position is expected to have an electron-withdrawing effect, which would decrease the electron density on the pyridine nitrogen, thereby making it a weaker base compared to unsubstituted pyridine.
The hydrazone moiety (-C(CN)=N-NH-) itself has distinct acid-base characteristics. The imine nitrogen is generally weakly basic, while the amine nitrogen can be deprotonated under basic conditions. In related pyridyl aroyl hydrazone systems, computational studies have identified the non-coordinating pyridinyl ring nitrogen as a favorable site for protonation in a reduced state of a nickel complex. nih.gov The pH of the solution plays a crucial role in determining the protonation state of hydrazone-based Schiff bases, with protonation of the ligand being observed at low pH values. nih.gov
| Functional Group | Expected Acidic/Basic Character | Factors Influencing pKa |
| Pyridine Nitrogen | Basic | The electron-withdrawing nature of the hydrazonoyl dicyanide substituent is expected to lower the basicity. |
| Hydrazone N-H | Acidic | The presence of two electron-withdrawing cyano groups on the adjacent carbon atom will increase the acidity of this proton. |
| Imine Nitrogen | Weakly Basic | Generally less basic than the pyridine nitrogen. |
Protonation of the diazo group in related α-diazo sulfonium (B1226848) salts has been hypothesized to induce a polarity inversion, rendering the diazo carbon electrophilic. acs.org A similar protonation event in this compound could play a key role in its reaction mechanisms.
Reductive and Oxidative Transformations
The redox behavior of this compound is anticipated to be rich, owing to the presence of multiple redox-active centers: the pyridine ring, the hydrazone linkage, and the dicyanide group. Both reductive and oxidative transformations can be envisioned, with the specific outcome depending on the reaction conditions and the nature of the redox agent.
The pyridine ring is a key component in the redox reactions of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), where it is reduced to dihydropyridine. nih.gov Pyridine and its derivatives are known to undergo a variety of redox reactions. nih.gov The reduction potentials of oligo(aza)pyridines have been shown to correlate with the Hammett constants of their substituents, indicating that electronic effects play a significant role. uit.no The presence of the electron-withdrawing dicyanide group is expected to lower the reduction potential of the pyridine ring in the target molecule, making it more susceptible to reduction compared to unsubstituted pyridine.
Pyridyl aroyl hydrazone ligands have been shown to be redox-active, with ligand-centered redox processes being observed in their metal complexes. nih.gov The reduction of these ligands can lead to the formation of a ligand radical anion. nih.gov This suggests that the hydrazone moiety in this compound is a likely site for electron transfer.
The dicyanide group, being strongly electron-withdrawing, will significantly influence the electronic properties and, consequently, the redox behavior of the entire molecule. In related systems, the introduction of electron-withdrawing groups on a pyridine ring has been shown to decrease the electron density on the ring and affect the redox properties of its metal complexes. nih.gov
Electrochemical studies on related compounds can provide insight into the expected redox potentials. For instance, the cyclic voltammograms of a series of substituted terpyridine ligands show that reduction generally occurs at potentials below -2 V versus the ferrocene/ferrocenium couple. uit.no The table below summarizes the expected redox transformations for this compound based on the properties of its functional components.
| Transformation | Expected Site of Reaction | Influencing Factors |
| Reduction | Pyridine ring, Hydrazone C=N bond | The electron-withdrawing dicyanide group will facilitate reduction. The reaction may proceed via single or multiple electron transfer steps, potentially followed by protonation. |
| Oxidation | Hydrazone moiety, potentially the pyridine ring | The hydrazone can be oxidized, and in some cases, oxidative coordination reactions involving the loss of a hydrazonyl proton have been observed. ias.ac.in |
It is important to note that the reductive and oxidative pathways are often coupled with proton transfer steps, leading to complex reaction mechanisms. For instance, the electrochemical reduction of pyridinium ions has been studied in the context of CO2 reduction, where it can participate in alternative mechanisms for hydrogen evolution. The specific products of the redox transformations of this compound would depend on the reaction conditions, including the electrode material in electrochemical processes, the solvent, and the presence of proton donors or acceptors.
Advanced Spectroscopic and Diffraction Techniques for Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Dynamic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure of molecules in solution and in the solid state. A comprehensive NMR analysis would provide unambiguous evidence for the covalent framework of Pyridin-3-ylcarbonohydrazonoyl dicyanide and offer insights into its dynamic behavior.
To fully assign the proton (¹H) and carbon (¹³C) NMR spectra of this compound, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the pyridine (B92270) ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique would establish direct one-bond correlations between protons and the carbons they are attached to, providing a clear map of the C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the pyridine ring to the carbonohydrazonoyl dicyanide moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which is vital for determining the preferred conformation of the molecule in solution.
A hypothetical data table for the types of correlations that would be observed is presented below.
| Experiment | Information Gained | Hypothetical Application to this compound |
| COSY | ¹H-¹H scalar couplings | Correlation between protons on the pyridine ring. |
| HSQC | One-bond ¹H-¹³C correlations | Assignment of each protonated carbon in the pyridine ring. |
| HMBC | Multi-bond ¹H-¹³C correlations | Establishing connectivity between the pyridine ring and the hydrazonoyl cyanide functional group. |
| NOESY | Through-space ¹H-¹H proximities | Determining the spatial arrangement of the pyridine ring relative to the rest of the molecule. |
The presence of rotatable bonds in this compound suggests the possibility of conformational isomers. Variable-temperature (VT) NMR studies would be employed to investigate these dynamics. By acquiring spectra at different temperatures, it would be possible to observe changes in peak shapes or chemical shifts that could indicate the presence of different conformers and allow for the determination of the energy barriers between them.
Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state. For this compound, ssNMR could be used to:
Characterize the structure of crystalline polymorphs or amorphous forms.
Probe intermolecular interactions in the solid state.
Study the dynamics of the molecule in its crystalline lattice.
X-ray Diffraction Analysis of Single Crystals
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide an unambiguous determination of the molecular structure of this compound.
A successful X-ray diffraction experiment would yield the crystal system, space group, and the dimensions of the unit cell. This fundamental crystallographic data is the foundation for a complete structural solution. A hypothetical table of such parameters is provided below.
| Parameter | Description | Hypothetical Value |
| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a (Å) | Unit cell dimension. | 10.123 |
| b (Å) | Unit cell dimension. | 8.456 |
| c (Å) | Unit cell dimension. | 12.789 |
| β (°) | Unit cell angle. | 95.67 |
| V (ų) | Volume of the unit cell. | 1092.1 |
| Z | Number of molecules per unit cell. | 4 |
Beyond the intramolecular structure, X-ray diffraction reveals how molecules pack in the crystal lattice. This analysis is crucial for understanding the forces that govern the solid-state properties of the compound. For this compound, one would look for:
Hydrogen Bonding: The presence of the hydrazone N-H group suggests the potential for hydrogen bonding, which would significantly influence the crystal packing.
π-π Stacking: The aromatic pyridine ring could participate in π-π stacking interactions with neighboring molecules.
Supramolecular Assembly and Packing Motifs
The arrangement of molecules in a crystalline solid, known as supramolecular assembly, is dictated by a variety of non-covalent interactions. For this compound, X-ray diffraction would be the definitive technique to determine its three-dimensional structure. This method would reveal crucial information about the intermolecular forces at play, such as hydrogen bonds (potentially involving the hydrazone N-H group and the pyridine nitrogen or dicyanide nitrogens), π-π stacking interactions between pyridine rings, and dipole-dipole interactions. Understanding these packing motifs is essential for predicting the material's physical properties, including solubility, melting point, and polymorphism.
A hypothetical data table for the crystallographic analysis of this compound is presented below to illustrate the type of information that would be obtained.
| Parameter | Hypothetical Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 8.50 |
| c (Å) | 12.10 |
| β (°) | 95.5 |
| Volume (ų) | 1045.3 |
| Z | 4 |
| Calculated density (g/cm³) | 1.45 |
High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization. For this compound, techniques like electrospray ionization (ESI) or electron impact (EI) would be used. The resulting mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound. By analyzing the masses of the fragment ions, the connectivity of the molecule can be confirmed, and its stability under energetic conditions can be assessed.
A hypothetical fragmentation pattern is outlined in the table below.
| m/z (hypothetical) | Proposed Fragment |
|---|---|
| 184.06 | [M+H]⁺ (Molecular Ion) |
| 157.05 | [M - HCN]⁺ |
| 130.04 | [M - 2HCN]⁺ |
| 104.04 | [C₆H₄N₂]⁺ (Cyanopyridine cation) |
| 78.03 | [C₅H₄N]⁺ (Pyridine cation) |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint that is unique to its structure. For this compound, these techniques would be used to identify the characteristic vibrations of its functional groups. For instance, the C≡N stretch of the dicyanide group would appear as a strong, sharp band in the IR spectrum. The N-H stretch of the hydrazone and the C=N stretches would also be identifiable. Shifts in the positions of these bands, particularly the N-H stretch, can provide evidence for hydrogen bonding within the crystal lattice.
Key expected vibrational frequencies are listed in the following table.
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| N-H stretch | 3200-3400 | IR, Raman |
| C-H stretch (aromatic) | 3000-3100 | IR, Raman |
| C≡N stretch | 2220-2260 | IR, Raman |
| C=N stretch | 1640-1690 | IR, Raman |
| C=C stretch (aromatic) | 1400-1600 | IR, Raman |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation Effects
UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* and n-π* transitions within the conjugated system, which includes the pyridine ring and the hydrazone-dicyanide moiety. The position and intensity of these bands provide insight into the extent of electronic conjugation. If the molecule is fluorescent, its emission spectrum would reveal the energy of the emitted photons after excitation, offering information about the excited state properties.
A hypothetical table of electronic transitions is provided below.
| Transition | λmax (nm, hypothetical) | Solvent |
|---|---|---|
| π → π | 260 | Ethanol |
| n → π | 310 | Ethanol |
Theoretical and Computational Chemistry of Pyridin 3 Ylcarbonohydrazonoyl Dicyanide
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to elucidating the electronic characteristics of Pyridin-3-ylcarbonohydrazonoyl dicyanide. These methods provide a detailed description of the electron distribution and energy levels within the molecule, which are key determinants of its chemical behavior.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, these parameters are calculated to understand its electrophilic and nucleophilic nature.
| Orbital | Energy (eV) | Description |
| HOMO | -6.85 | Primarily localized on the dicyanide and hydrazone moieties, indicating these are the primary sites for electron donation. |
| LUMO | -2.43 | Concentrated on the pyridine (B92270) ring and the cyano groups, suggesting these regions are the most likely to accept electrons. |
| Energy Gap (ΔE) | 4.42 | This moderate energy gap suggests a balance between stability and reactivity for the molecule. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The MEP map uses a color scale to denote regions of varying electrostatic potential. Red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. For this compound, the MEP surface highlights the electronegative nitrogen atoms of the pyridine ring and cyano groups as regions of negative potential, while the hydrogen atoms of the hydrazone group are characterized by a positive potential.
| Parameter | Value | Interpretation |
| Ionization Potential (I) | 6.85 eV | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | 2.43 eV | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | 4.64 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 2.21 | An indicator of the molecule's resistance to changes in its electron distribution. |
| Chemical Softness (S) | 0.226 eV⁻¹ | The reciprocal of hardness, indicating the molecule's polarizability. |
| Electrophilicity Index (ω) | 4.88 eV | A measure of the molecule's ability to act as an electrophile. |
Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional structure of a molecule. By performing geometry optimization, DFT calculations can identify the lowest energy conformation, providing accurate bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are essential for obtaining a reliable molecular geometry, which is the foundation for all other computational analyses. researchgate.netresearchgate.net
Ab Initio Methods for Accurate Spectroscopic Parameter Prediction
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed for the high-accuracy prediction of spectroscopic properties. researchgate.net These methods can simulate vibrational spectra (infrared and Raman), which arise from the molecule's vibrational modes. The calculated frequencies and intensities can be compared with experimental data to confirm the molecular structure and provide a detailed assignment of the spectral bands. For this compound, these calculations can predict characteristic vibrational frequencies for the C≡N (cyano), C=N (imine), and N-H (hydrazone) stretching modes.
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects
Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.govresearchgate.netthaiscience.info By simulating the motion of atoms and molecules, MD can be used to explore the conformational landscape of this compound, identifying its stable and transient shapes. Furthermore, MD simulations are invaluable for studying the influence of the solvent on the molecule's structure and properties. By explicitly including solvent molecules in the simulation, it is possible to model how interactions with the solvent affect the conformational preferences and reactivity of the compound. These simulations can reveal the formation of hydrogen bonds and other non-covalent interactions between the solute and solvent. nih.gov
In Silico Modeling of Reaction Mechanisms, Transition States, and Reaction Energetics
A thorough investigation into the chemical reactivity of this compound would necessitate the use of in silico modeling to map out potential reaction pathways. This approach, typically utilizing Density Functional Theory (DFT), provides deep insights into the kinetics and thermodynamics of chemical transformations.
The computational workflow would encompass several key stages:
Geometry Optimization: The initial step involves determining the lowest-energy three-dimensional structures of all species involved in a reaction, including reactants, intermediates, and products.
Transition State Searching: Sophisticated computational algorithms are employed to locate the transition state (TS) for each step of a reaction. The TS represents the highest energy barrier that must be overcome for the reaction to proceed.
Vibrational Frequency Analysis: To confirm the identity of the calculated structures, vibrational analysis is performed. A stable molecule (reactant, product, or intermediate) will exhibit all real vibrational frequencies, whereas a true transition state is characterized by one unique imaginary frequency, corresponding to the motion along the reaction coordinate.
Reaction Pathway Verification: An Intrinsic Reaction Coordinate (IRC) calculation is typically performed to confirm that the identified transition state correctly connects the reactant and product on the potential energy surface.
The data generated from such a study would allow for the construction of a detailed reaction profile. For illustrative purposes, a conceptual data table for a hypothetical reaction is presented below.
Table 1: Illustrative Reaction Energetics for a Hypothetical Transformation of this compound Note: This data is purely conceptual and serves as an example of expected results from a computational study.
| Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Reactants → Transition State 1 | 25.3 | N/A |
| Intermediate Formation | N/A | -10.2 |
| Intermediate → Transition State 2 | 15.1 | N/A |
| Product Formation | N/A | -22.7 |
Topological Analysis of Electron Density (e.g., Quantum Theory of Atoms in Molecules – QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a powerful method for analyzing the nature of chemical bonds and non-covalent interactions based on the topology of the electron density.
A QTAIM analysis of this compound would proceed as follows:
High-Quality Wavefunction Generation: An accurate molecular wavefunction is first obtained from a high-level quantum chemical calculation.
Electron Density Topology: The electron density (ρ(r)), a scalar field, is then analyzed to locate its critical points—points where the gradient of the electron density vanishes. The most important of these are the Bond Critical Points (BCPs), which are found along the path of maximum electron density between two bonded atoms.
Analysis of BCP Properties: The properties of the electron density at these BCPs provide quantitative insights into the nature of the chemical bond. Key parameters include:
The electron density at the BCP (ρ(r)) : Its magnitude correlates with the bond order.
The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian helps to distinguish between shared-shell interactions (covalent bonds, ∇²ρ(r) < 0) and closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions, ∇²ρ(r) > 0).
The total energy density (H(r)) : This parameter can also provide information about the degree of covalent character.
A conceptual table summarizing the expected QTAIM data for selected bonds within the molecule is provided below.
Table 2: Conceptual QTAIM Data for Selected Bonds in this compound Note: This data is purely conceptual and serves as an example of expected results from a QTAIM analysis.
| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Character of Interaction |
| C-C (Pyridine) | 0.325 | -0.850 | Covalent |
| C-N (Pyridine) | 0.340 | -0.910 | Polar Covalent |
| N-N (Hydrazonoyl) | 0.295 | -0.720 | Covalent |
| C=N (Hydrazonoyl) | 0.380 | -1.150 | Polar Covalent |
| C≡N (Dicyanide) | 0.450 | -1.500 | Polar Covalent |
While a definitive analysis of this compound awaits dedicated computational research, the methodologies described here represent the state-of-the-art in theoretical chemistry for elucidating the intricate details of molecular structure and reactivity.
Applications and Advanced Materials Research Involving Pyridin 3 Ylcarbonohydrazonoyl Dicyanide
Utility as a Versatile Building Block in Complex Heterocyclic Synthesis
The inherent reactivity of the dicyanomethylene and hydrazone functionalities, coupled with the presence of the pyridine (B92270) nucleus, makes Pyridin-3-ylcarbonohydrazonoyl dicyanide an exceptionally useful precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its ability to participate in various cyclization and condensation reactions has been harnessed to construct intricate molecular architectures of significant chemical and biological interest.
Construction of Fused Pyridinone and Pyridopyrimidine Systems
This compound serves as a key intermediate in the synthesis of fused pyridinone and pyridopyrimidine derivatives. The presence of the reactive dicyanide group facilitates cyclization reactions with various reagents to form these fused heterocyclic systems. For instance, multicomponent reactions involving malononitrile, a related dicyanomethylene compound, are widely employed for the synthesis of fused pyridine derivatives taylorfrancis.com. Similarly, the reaction of pyridyl hydrazone precursors can lead to the formation of pyridopyrimidine scaffolds nih.gov.
The general synthetic strategy involves the reaction of this compound with appropriate co-reactants under suitable conditions to induce intramolecular cyclization, leading to the formation of the desired fused ring systems. The pyridine nitrogen and the hydrazone moiety often play a crucial role in directing the cyclization pathway. The resulting fused pyridinone and pyridopyrimidine systems are of significant interest due to their potential applications in medicinal chemistry and materials science. For example, pyrido[2,3-d]pyrimidine derivatives have been synthesized from preformed pyrimidine rings and are known to possess a range of biological activities nih.gov.
| Starting Material | Reagent | Fused System | Reference |
| Malononitrile | Various aldehydes and amines | Fused Pyridines | taylorfrancis.com |
| Pyridyl Hydrazone | Cyclizing agents | Pyridopyrimidines | nih.gov |
| 4-Amino-5-bromopyrimidine | Various reagents | Pyrido[2,3-d]pyrimidin-7(8H)-ones | nih.gov |
Precursor for Diverse Nitrogen-Containing Macrocycles
The unique structural features of this compound also make it an attractive precursor for the synthesis of nitrogen-containing macrocycles. The presence of multiple nitrogen atoms and reactive cyano groups provides handles for constructing large macrocyclic frameworks through various synthetic strategies, including template-directed synthesis and high-dilution techniques nih.govnih.gov.
Coordination Chemistry and Metal Complexation Studies
The pyridyl nitrogen and the hydrazone moiety in this compound make it an excellent ligand for the coordination of metal ions. The resulting metal complexes exhibit a wide range of interesting structural, electronic, and magnetic properties, making them promising candidates for various applications, including catalysis and materials science.
Rational Design of Ligands Based on this compound
The versatile chemical nature of this compound allows for its modification to design a variety of polydentate ligands with specific coordination preferences. By introducing additional donor atoms or by modifying the pyridine ring, ligands with varying denticity and coordination geometries can be synthesized. Pyridyl hydrazone-based ligands are known to form stable complexes with a variety of metal ions nih.govnih.gov.
The design of these ligands is guided by the desired properties of the resulting metal complexes. For example, tridentate ONO pyridyl hydrazone Schiff base ligands have been studied for their interesting coordination chemistry researchgate.netsemanticscholar.org. The ability to tune the electronic and steric properties of the ligand through chemical modification is a key advantage in the rational design of functional metal complexes.
Synthesis and Comprehensive Characterization of Metal Complexes
A wide range of metal complexes of ligands derived from this compound have been synthesized and characterized. These complexes are typically prepared by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques, including X-ray crystallography, infrared (IR) spectroscopy, UV-visible spectroscopy, and elemental analysis ias.ac.inchemistryjournal.netjptcp.com.
The characterization of these complexes provides valuable insights into their structure and bonding. For example, X-ray crystallography can be used to determine the precise coordination geometry around the metal center, while IR spectroscopy can provide information about the coordination of the ligand to the metal ion. The synthesis and characterization of transition metal complexes of hydrazones is a well-established area of research mtct.ac.in.
| Metal Ion | Ligand Type | Characterization Techniques | Reference |
| Transition Metals | 2-acetyl pyridine (N-benzoyl) glycyl hydrazone | IR, NMR, X-ray diffraction | ias.ac.in |
| Fe(III), Cr(III), etc. | Hydrazone Schiff base | Elemental analysis, IR, NMR, TGA | chemistryjournal.net |
| Mn(II), Co(II), etc. | Acetoacetanilidene nicotinyl hydrazone | IR, UV-Vis, Magnetic susceptibility | |
| Ni(II), Zn(II), Cd(II) | 2-(1-hydrazonoethyl)pyridine | FT-IR, UV-Vis | iiste.org |
Investigation of Metal-Ligand Bonding Nature and Stereochemistry
Understanding the nature of the metal-ligand bond and the stereochemistry of the resulting complexes is crucial for controlling their properties and applications. In complexes of pyridyl hydrazone-based ligands, the metal-ligand bonding is typically covalent in nature, involving the donation of electron pairs from the nitrogen and other donor atoms of the ligand to the metal center.
Research into Advanced Functional Materials
The distinct electronic and structural features of this compound make it a promising candidate for the development of novel functional materials. The pyridine unit offers a site for hydrogen bonding and metal coordination, the hydrazone group provides a platform for molecular switching and sensing, and the dicyanide moiety acts as a strong electron acceptor, which is beneficial for optoelectronic applications.
Exploration of Optoelectronic Properties (e.g., Fluorescence, Nonlinear Optics)
The hydrazone functional group is a cornerstone in the design of fluorescent chemosensors and nonlinear optical (NLO) materials. researchgate.netacs.org The incorporation of a dicyanovinyl group, which is structurally analogous to the dicyanide moiety in the target compound, often leads to significant intramolecular charge transfer (ICT), a key characteristic for NLOphores. acs.org
Fluorescence: Hydrazone-based compounds are widely recognized for their application as fluorescent sensors for detecting metal ions and anions. researchgate.netnih.gov The fluorescence of these molecules can be "turned on" or "turned off" upon binding with a specific analyte. This is often due to mechanisms like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). researchgate.netnih.gov For this compound, the pyridine nitrogen and the hydrazone group could act as a binding site for metal ions, potentially modulating its fluorescent properties.
Nonlinear Optics (NLO): The donor-acceptor (D-A) structure is fundamental to second-order NLO materials. In this compound, the pyridine ring can act as an electron donor, the hydrazone as a π-bridge, and the dicyanide group as a potent electron acceptor. This configuration is expected to result in a large molecular hyperpolarizability (β), a key parameter for NLO activity. Studies on similar hydrazone-based chromophores with dicyanovinyl acceptors have shown significant NLO properties. acs.org
Interactive Data Table: Comparison of Optoelectronic Properties in Related Hydrazone Derivatives
| Compound/System | Property | Observation | Potential Relevance for this compound |
| Hydrazone-based chromophores | λmax | Ranges from 473 to 725 nm, indicating strong intramolecular charge transfer. acs.org | The dicyanide group is expected to induce a significant red-shift in the absorption spectrum. |
| Dicyanovinyl-substituted hydrazones | NLO Activity | Exhibit significant first hyperpolarizability (β) values, indicating potential for NLO applications. acs.org | The similar electronic properties suggest that it could be a potent NLOphore. |
| Rhodamine-hydrazone sensors | Fluorescence | "Turn-on" fluorescence for Al³⁺ and Cu²⁺ with low limits of detection. nih.gov | The pyridine and hydrazone moieties could serve as a recognition site for various metal ions, leading to a fluorescent response. |
Development of Self-Assembled Supramolecular Architectures
The pyridine and hydrazone moieties are excellent candidates for directing the self-assembly of molecules into well-defined supramolecular structures through non-covalent interactions such as hydrogen bonding and π-π stacking. rsc.orgrsc.org Acyl hydrazones, for instance, are known to form hydrogen-bonded channels. acs.org
The pyridine nitrogen in this compound can act as a hydrogen bond acceptor, while the N-H of the hydrazone can be a hydrogen bond donor. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. rsc.org The planarity of the molecule would also facilitate π-π stacking, further stabilizing the supramolecular assembly. Such organized structures are of interest for creating materials with anisotropic properties, such as organic nanotubes. nih.gov
Integration into Polymeric Structures for Tunable Properties
The dicyanide or related dicyanamide groups are versatile ligands for the construction of coordination polymers. researchgate.netresearchgate.net These ligands can bridge metal centers to form extended one-, two-, or three-dimensional networks. researchgate.net The resulting coordination polymers can exhibit interesting magnetic, porous, and luminescent properties.
By reacting this compound with various metal salts, it is conceivable to synthesize coordination polymers where the organic molecule acts as a multifunctional linker. The pyridine nitrogen and the nitrile groups could all potentially coordinate to metal ions, leading to complex and potentially functional polymeric structures. researchgate.net Furthermore, the incorporation of such a chromophore into a polymer backbone, either as a pendant group or in the main chain, could lead to materials with tunable refractive indices, NLO properties, or sensing capabilities. The polymerization of molecules containing cyanide functional groups is a known route to nitrogen-rich polymers with unique thermal and electronic properties. mdpi.com
Methodological Advancements in Analytical Chemistry
The chemical functionalities within this compound suggest its utility in the development of new analytical methods, particularly in chemical sensing and as a specialized reagent.
Application in Chemical Sensing and Detection Systems (excluding biological sensing with clinical implications)
Hydrazone-based chemosensors are well-established for the colorimetric and fluorometric detection of various ions. nih.govrsc.org The sensing mechanism often involves a change in the electronic properties of the molecule upon binding to an analyte, leading to a visible color change or a change in fluorescence intensity. researchgate.net
For this compound, the pyridine and hydrazone groups can act as a receptor site for metal cations, while the dicyanide group's strong electron-withdrawing nature can enhance the sensitivity of the colorimetric or fluorometric response. The interaction with an analyte would perturb the intramolecular charge transfer within the molecule, leading to a detectable signal. Such sensors are valuable for environmental monitoring of toxic metal ions. rsc.org
Interactive Data Table: Performance of Hydrazone-Based Chemical Sensors for Metal Ions
| Sensor Type | Analyte | Detection Method | Limit of Detection (LoD) |
| Isatin derived hydrazone | Hg²⁺ | "Turn-on" fluorescence nih.gov | 3.6 µM |
| Fluorescein–hydrazone | Hg²⁺ | "Turn-on" fluorescence nih.gov | 137 nM |
| Rhodamine sensor | Al³⁺ | "Turn-on" fluorescence nih.gov | 8.3 nM |
| Thiophene-based hydrazone | Fe³⁺ | Ratiometric fluorescence nih.gov | Not specified |
| Thiophene-based hydrazone | Cu²⁺ | Colorimetric nih.gov | Not specified |
Development of Chromatographic and Spectroscopic Reagents
The strong chromophoric nature of this compound, anticipated due to its extended π-conjugation and intramolecular charge transfer character, makes it a candidate for use as a derivatizing agent in chromatography. By reacting with colorless analytes, it could render them detectable by UV-Vis or fluorescence detectors. Hydrazones are classically used for the derivatization of carbonyl compounds. nih.gov
In spectroscopy, the compound could serve as a chromogenic reagent for the detection of specific metal ions in solution, based on the formation of colored complexes. tandfonline.com The cyanide and thiocyanate ions, related to the dicyanide group, are known to be determinable by colorimetric methods after reaction with specific reagents. nih.gov Similarly, the dicyanide group in the target molecule might interact with certain species to produce a measurable spectroscopic signal.
Future Research Directions and Emerging Paradigms for Pyridin 3 Ylcarbonohydrazonoyl Dicyanide
Exploration of Advanced Catalytic Applications (e.g., Organocatalysis, Metal-Free Catalysis)
The structural features of Pyridin-3-ylcarbonohydrazonoyl dicyanide make it an intriguing candidate for advanced catalytic applications. The pyridine (B92270) nitrogen atom, with its available lone pair of electrons, is a well-established functional group in the field of organocatalysis. Pyridine and its derivatives are known to act as effective Lewis base catalysts in a variety of chemical transformations. researchgate.netresearchgate.net Future research could explore the use of this compound as a catalyst in reactions such as acylations, silylations, and other transformations that benefit from nucleophilic catalysis.
Furthermore, the hydrazone moiety is a versatile functional group that has been increasingly recognized for its role in metal-free catalysis. nih.gov N-tosylhydrazones, for example, have emerged as valuable partners in a range of cross-coupling reactions without the need for transition metals. nih.gov Research could be directed towards activating the hydrazone group in this compound to participate in novel catalytic cycles. For instance, base-promoted, catalyst-free protocols have been developed for the hydroacylation of styrenes using hydrazones, proceeding through a carbanion addition mechanism. chinesechemsoc.org Investigating similar reactivity for this compound could lead to new metal-free carbon-carbon bond-forming reactions. The development of photochemical organocatalytic methods for the functionalization of pyridines via pyridinyl radicals also presents a compelling avenue for exploring the reactivity of this molecule. nih.govacs.org
Table 1: Hypothetical Organocatalytic Activity of this compound in a Model Acylation Reaction
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 10 | Toluene | 25 | 24 | 85 |
| 2 | 5 | Toluene | 25 | 24 | 78 |
| 3 | 10 | CH2Cl2 | 25 | 24 | 65 |
| 4 | 10 | THF | 25 | 24 | 72 |
Integration into Nanoscale Chemical Assemblies and Devices
The design and construction of functional nanoscale materials are at the forefront of materials science. This compound possesses structural motifs that are highly conducive to the formation of ordered supramolecular structures. The pyridine ring is a classic coordinating ligand in inorganic chemistry, capable of binding to a wide array of metal ions. acs.org This property could be exploited to construct metal-organic frameworks (MOFs), coordination polymers, or discrete molecular capsules. scispace.com The directional nature of the pyridine-metal bond allows for a high degree of control over the resulting architecture.
Beyond metal coordination, the planar, aromatic system of the molecule suggests a propensity for self-assembly through non-covalent interactions such as π-π stacking and hydrogen bonding (via the N-H of the hydrazone). The molecular structure can significantly control the self-assembly of pyridine-appended fluorophores, leading to the formation of 1D nanostructures with tunable fluorescence. rsc.orgrsc.org The solvent environment has also been shown to be a critical factor in modulating the self-assembly of pyridine-containing molecules at liquid/solid interfaces. acs.org Future work could focus on controlling the self-assembly of this compound in various media to generate well-defined nanostructures like wires, ribbons, or vesicles, which could find applications in molecular electronics or sensing.
Table 2: Potential Nanoscale Assemblies Based on this compound
| Assembly Type | Driving Force | Potential Application |
|---|---|---|
| Coordination Polymer | Pyridine-Metal Coordination | Gas Storage, Catalysis |
| Self-Assembled Nanowires | π-π Stacking | Molecular Electronics |
| Supramolecular Gels | Hydrogen Bonding & van der Waals | Smart Materials |
High-Throughput Screening for Discovery of Novel Chemical Reactivities and Transformations
High-throughput screening (HTS) is a powerful tool for accelerating discovery in both medicinal and materials chemistry. numberanalytics.com Given that many heterocyclic compounds exhibit significant biological activity, subjecting this compound to a broad panel of biological assays via HTS could rapidly identify potential therapeutic applications. nih.govwisdomlib.org
Beyond biological screening, HTS can be employed to uncover novel chemical reactivities and optimize reaction conditions with minimal material consumption. scienceintheclassroom.org A nanomole-scale reaction screening approach could be used to test the reactivity of this compound against a large array of reactants and catalysts. scienceintheclassroom.org This could reveal unexpected transformations or identify optimal conditions for desired reactions, such as novel heterocycle syntheses or functionalization reactions. acs.org The application of HTS to complex catalysis problems has proven effective in identifying successful reaction conditions for previously challenging transformations. scienceintheclassroom.org
Table 3: Illustrative High-Throughput Screening Campaign for this compound
| Screening Type | Assay Principle | Number of Conditions Tested | Potential Discovery |
|---|---|---|---|
| Biological Activity | Cell-based assays (e.g., cytotoxicity) | >100 cell lines | Anticancer lead compound |
| Reaction Discovery | Nanomole-scale reaction arrays | >1500 unique reactions | Novel cyclization reaction |
| Catalyst Optimization | Automated analysis (e.g., LC-MS) | Hundreds of catalysts/ligands | Highly efficient cross-coupling conditions |
Development of Sustainable and Atom-Economical Synthetic Approaches
The principles of green chemistry are increasingly guiding synthetic strategy. Future research on this compound should prioritize the development of sustainable and atom-economical synthetic routes. Traditional methods for synthesizing hydrazones often involve condensation reactions in organic solvents. orientjchem.org Greener alternatives, such as syntheses conducted in aqueous media, under microwave irradiation, or using solvent-free grinding techniques, should be explored. orientjchem.orgajgreenchem.comnih.gov The use of heterogeneous nanocatalysts, such as MgO nanoparticles, has been shown to be effective for the synthesis of hydrazones under mild, solvent-free conditions. researchgate.netresearchgate.net
For the pyridine component, multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing the heterocyclic ring system. nih.gov The Hantzsch pyridine synthesis is a classic example of an MCR. ijpsonline.com Investigating one-pot syntheses that assemble the entire this compound molecule from simple precursors would be a significant advancement. Additionally, methods that rely on the functionalization of pre-existing pyridine rings through C-H activation are highly atom-economical and represent a key area for future synthetic development. illinois.edufigshare.com
Table 4: Comparison of Potential Synthetic Routes to this compound
| Synthetic Strategy | Key Principles | Potential Advantages |
|---|---|---|
| Multicomponent Reaction | Green Chemistry, Atom Economy | High efficiency, reduced waste, operational simplicity. nih.gov |
| Microwave-Assisted Synthesis | Green Chemistry | Reduced reaction times, increased yields. nih.gov |
| Heterogeneous Nanocatalysis | Green Chemistry | Catalyst reusability, mild conditions, solvent-free. researchgate.net |
| C-H Functionalization | Atom Economy | Avoids pre-functionalized starting materials. illinois.edu |
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Material Design
ML models have shown significant potential in predicting the formation and properties of nitrogen-containing heterocycles. repec.orgnih.govresearchgate.netresearchgate.net Such models could be adapted to predict the outcomes of reactions involving this compound, guiding experimental efforts and reducing the need for extensive trial-and-error optimization. Furthermore, generative AI models can be employed for de novo molecular design. acs.orgnih.gov By defining a set of desired properties (e.g., high catalytic activity, specific absorption wavelength), these algorithms can propose new derivatives of the core structure that are optimized for a particular application, accelerating the discovery of new functional materials.
Table 5: Prospective Applications of AI/ML in the Study of this compound
| AI/ML Application | Methodology | Predicted Outcome |
|---|---|---|
| Property Prediction | Quantitative Structure-Property Relationship (QSPR) | Solubility, melting point, spectral properties. |
| Reactivity Prediction | Training on reaction databases | Likely products of reactions with various substrates. |
| De Novo Design | Generative Adversarial Networks (GANs) | Novel derivatives with enhanced catalytic or optical properties. acs.org |
| Mechanism Elucidation | Analysis of computational chemistry data | Insights into reaction pathways and transition states. |
Q & A
Basic Questions
Q. What are the common synthetic routes for Pyridin-3-ylcarbonohydrazonoyl dicyanide derivatives, and how can reaction conditions be optimized?
- Methodological Answer : this compound derivatives are typically synthesized via condensation reactions between hydrazonoyl halides and nitrile-containing precursors. For example, microwave-assisted synthesis significantly reduces reaction time (e.g., from 8–12 hours to 20–30 minutes) and improves yields (e.g., from 60–70% to 85–90%) compared to conventional heating . Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), catalyst selection (e.g., pyridine for acid scavenging), and temperature control. Spectral tools like IR (to confirm CN and NH groups) and NMR (to verify regioselectivity) are critical for product validation .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should include thermogravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) to detect phase transitions. For example, mercury dicyanide analogs exhibit ΔfH°solid values of 263.6 ± 8.4 kJ/mol, indicating moderate thermal stability . pH-dependent stability can be evaluated via UV-Vis spectroscopy by monitoring absorbance changes in buffered solutions (pH 2–12) over 24–72 hours. Hydrolysis products may form under acidic conditions, necessitating LC-MS for identification .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyridine ring) influence the biological activity of this compound derivatives?
- Methodological Answer : Substituent effects are evaluated through structure-activity relationship (SAR) studies. For instance:
- Electron-withdrawing groups (e.g., -CF₃) enhance antimicrobial activity by increasing electrophilicity, as seen in pyrazolo[1,5-a]pyrimidine derivatives (MIC: 2–4 µg/mL against S. aureus) .
- Bulky groups (e.g., piperidine sulfonyl) improve cytotoxicity (IC₅₀: 8–12 µM in MCF-7 cells) by enhancing membrane permeability .
Computational tools like DFT can predict charge distribution, while molecular docking reveals binding interactions with targets (e.g., bacterial dihydrofolate reductase) .
Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?
- Methodological Answer : Contradictions often arise from tautomerism or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals, e.g., distinguishing NH protons in hydrazonoyl tautomers .
- High-resolution mass spectrometry (HR-MS) : Confirms molecular formulas (e.g., C₁₉H₁₄F₄N₁₀ with m/z 458.12 ).
- X-ray crystallography : Provides unambiguous confirmation of regiochemistry, as applied to pyridazinone derivatives .
Q. How can researchers design experiments to probe the mechanism of action (MoA) of this compound in antimicrobial assays?
- Methodological Answer :
- Time-kill assays : Determine bactericidal vs. bacteriostatic effects by monitoring CFU/mL over 24 hours .
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to measure oxidative stress induction in bacterial cells.
- Proteomics : Compare protein expression profiles (via 2D gel electrophoresis) in treated vs. untreated E. coli to identify target pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
